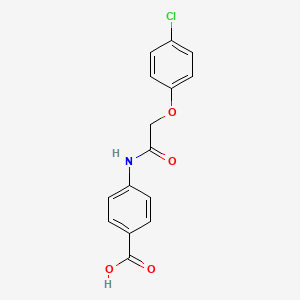

Benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)- is a synthetic organic compound with the molecular formula C15H12ClNO4. It is known for its role as a selective inhibitor of the transient receptor potential melastatin member 4 (TRPM4), a protein involved in various physiological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)- typically involves the following steps:

Starting Materials: The synthesis begins with 4-chlorophenol and benzoic acid derivatives.

Formation of 4-chlorophenoxyacetic acid: 4-chlorophenol is reacted with chloroacetic acid under basic conditions to form 4-chlorophenoxyacetic acid.

Acylation: The 4-chlorophenoxyacetic acid is then acylated with an appropriate benzoic acid derivative using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

Automated Purification: Employing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)- can undergo oxidation reactions, typically forming carboxylic acid derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) under basic conditions.

Major Products

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol or amine derivatives.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)- exhibits significant antimicrobial properties against various bacterial strains. The compound has been evaluated for its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, showing inhibition zones ranging from 8 mm to 15 mm depending on concentration .

Table 1: Antimicrobial Activity of Benzoic Acid Derivatives

| Compound | Target Organism | Inhibition Zone (mm) |

|---|---|---|

| Compound 3 | Enterococcus faecium | 15 mm |

| Compound 4 | Staphylococcus aureus | 10 mm |

| Compound 6a | Candida albicans | 8 mm |

The compound's mechanism of action appears to involve disrupting microbial cell walls or interfering with metabolic processes, making it a candidate for further development as an antimicrobial agent .

Antibiofilm Activity

In addition to its antimicrobial effects, this compound exhibits antibiofilm activity. It has been shown to inhibit biofilm formation in Staphylococcus aureus, which is crucial for preventing chronic infections associated with biofilms . The minimum biofilm eradication concentration (MBEC) was determined to be around 125 µg/mL for several tested strains.

Potential Pharmaceutical Applications

Given its biological activity, benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)- may have potential applications in pharmaceuticals. It could serve as a lead compound in developing new antibiotics or antifungal agents. The structural modifications that enhance its activity could also be explored for creating derivatives with improved efficacy and reduced toxicity.

Toxicity Studies

Toxicity assessments have indicated that while some derivatives show moderate toxicity to aquatic organisms like Daphnia magna, others exhibit significantly lower toxicity compared to their parent compounds. This suggests that careful modification of the chemical structure can lead to compounds that are both effective and safer for use .

Mechanism of Action

The compound exerts its effects primarily by inhibiting the TRPM4 channel. This inhibition prevents the influx of sodium and calcium ions, thereby modulating cellular excitability and protecting against excitotoxicity. The molecular targets include the TRPM4 protein, and the pathways involved are related to ion homeostasis and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

4-Chloro-2-(((2-chlorophenoxy)acetyl)amino)benzoic acid: Another TRPM4 inhibitor with similar structure and function.

4-Aminobenzoic acid: Shares the benzoic acid core but differs in functional groups and biological activity.

4-(4-Chlorophenoxy)benzoic acid: Similar in structure but lacks the acylamino group, leading to different chemical properties.

Uniqueness

Benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)- is unique due to its selective inhibition of TRPM4 without significant activity against other TRP channels. This selectivity makes it a valuable tool in studying TRPM4-related physiological and pathological processes .

Properties

CAS No. |

54393-15-6 |

|---|---|

Molecular Formula |

C15H12ClNO4 |

Molecular Weight |

305.71 g/mol |

IUPAC Name |

4-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid |

InChI |

InChI=1S/C15H12ClNO4/c16-11-3-7-13(8-4-11)21-9-14(18)17-12-5-1-10(2-6-12)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) |

InChI Key |

QIOBRXCJIOTMBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)COC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.